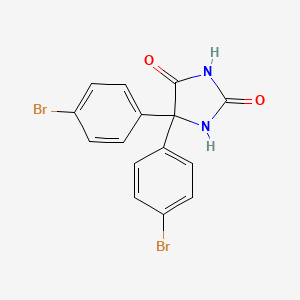

5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione

Description

Chemical Identity:

5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione (CAS: 58132-31-3) is a brominated hydantoin derivative with the molecular formula C₁₅H₁₀N₂O₂Br₂ and a molecular weight of 410.06 g/mol . Its core structure consists of a five-membered imidazolidine-2,4-dione ring substituted with two 4-bromophenyl groups at the 5-position. The compound is synthesized via condensation of 4,4′-dibromobenzil with urea or related reagents .

Pharmacological Relevance: Imidazolidine-2,4-dione derivatives are known for diverse bioactivities, including anticonvulsant, antiviral, and enzyme inhibitory properties .

Properties

CAS No. |

58132-31-3 |

|---|---|

Molecular Formula |

C15H10Br2N2O2 |

Molecular Weight |

410.06 g/mol |

IUPAC Name |

5,5-bis(4-bromophenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C15H10Br2N2O2/c16-11-5-1-9(2-6-11)15(13(20)18-14(21)19-15)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |

InChI Key |

UTVWPVWHYUDHFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione typically involves the reaction of 4,4’-dibromobenzil with urea under specific conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the imidazolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The para-bromine substituents activate the aromatic rings for nucleophilic displacement, particularly under basic or catalytic conditions:

Reaction with Morpholine

5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione reacts with morpholine in DMF under microwave irradiation to yield 3-(2-morpholinoethyl) derivatives. This substitution occurs at the brominated positions, facilitated by the electron-deficient aryl rings .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | DMF, K₂CO₃, MW (100 W, 3 × 1.5 min) | 3-(2-Morpholinoethyl) derivative | 72% |

Thionation Reactions

The carbonyl groups at positions 2 and 4 undergo thionation with phosphorus pentasulfide (P₂S₅) to form thioxo derivatives:

Conversion to 2-Thioxoimidazolidin-4-one

Treatment with P₂S₅ in toluene under reflux replaces the 2-oxo group with a thione group, enhancing hydrogen-bonding capabilities .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| P₂S₅ | Toluene, reflux, 6 h | 5,5-Bis(4-bromophenyl)-2-thioxoimidazolidin-4-one | 95% |

Cross-Coupling Reactions

The bromine atoms serve as handles for transition-metal-catalyzed cross-coupling reactions, enabling derivatization:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups, expanding structural diversity .

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF-H₂O, 80°C, 12 h | 5,5-Bis(4-arylphenyl)imidazolidine-2,4-dione | 60–75% |

Functionalization at the N3 Position

The N3 nitrogen is amenable to alkylation or acylation, modifying pharmacological properties:

Benzylation

Reaction with benzyl chloride in CH₂Cl₂ introduces a benzyl group at N3, improving lipophilicity .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride | CH₂Cl₂, pyridine, rt | 3-Benzyl-5,5-bis(4-bromophenyl)imidazolidine-2,4-dione | 85% |

Crystallographic and Conformational Insights

X-ray diffraction studies reveal intramolecular hydrogen bonding between the N–H group and carbonyl oxygen, stabilizing a planar conformation . Stacking interactions between aromatic rings further influence solid-state packing and solubility .

Biological Relevance

Derivatives of this compound exhibit affinity for cannabinoid receptors (CB1), with Ki values in the nanomolar range . The bromine atoms enhance binding via hydrophobic interactions with receptor subpockets .

Scientific Research Applications

5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl groups can interact with proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The 4-bromophenyl substituents in this compound distinguish it from other hydantoin derivatives. Key comparisons include:

Key Observations :

- Halogen Impact : Bromine’s electron-withdrawing effects enhance metabolic stability and receptor binding compared to chlorine or hydrogen .

- Anticonvulsant Activity: Phenytoin’s non-halogenated phenyl groups are critical for sodium channel modulation, whereas brominated analogs may exhibit distinct mechanisms (e.g., FAAH inhibition) .

Enzyme Inhibitory Activity

Fatty Acid Amide Hydrolase (FAAH) Inhibition :

- 3-Heptyl-5,5-diphenylimidazolidine-2,4-dione (pI₅₀ = 5.12) and 5,5-diphenyl-3-tetradecyl-2-thioxoimidazolidin-4-one (pI₅₀ = 5.94) demonstrate moderate FAAH inhibition, suggesting alkyl chain length and sulfur substitution enhance activity .

Cannabinoid Receptor Affinity:

- 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (Compound 25) exhibits high CB1 affinity (pKi = 8.2), surpassing chlorinated analogs (e.g., Compound 23, pKi = 7.5) . Bromine’s larger atomic radius may improve hydrophobic interactions with the receptor.

Physicochemical Properties

| Property | This compound | 5,5-Bis(4-chlorophenyl)imidazolidine-2,4-dione | Phenytoin |

|---|---|---|---|

| Molecular Weight (g/mol) | 410.06 | 341.16 | 252.27 |

| LogP (Predicted) | ~4.2 (high lipophilicity) | ~3.8 | ~2.5 |

| Metabolic Stability | High (due to Br) | Moderate | Low (rapid oxidation) |

Biological Activity

5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione, a compound belonging to the imidazolidine-2,4-dione class, has garnered attention for its diverse biological activities. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological effects.

- Molecular Formula : C15H10Br2N2O2

- Molecular Weight : 410.06 g/mol

- Melting Point : 240°C - 242°C

- Appearance : Cream powder

Synthesis Methods

Recent studies have reported various synthesis methods for this compound, including:

- Microwave-assisted synthesis : A method that enhances yield and reduces reaction time.

- Solvent-free conditions : This eco-friendly approach minimizes environmental impact while maintaining high purity of the product .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study focused on its inhibitory effects against anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are critical in cancer cell survival. The compound demonstrated promising growth inhibition in K562 (chronic myelogenous leukemia) and PC-3 (prostate cancer) cell lines, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Inhibition of Bcl-2 |

| PC-3 | 12 | Induction of apoptosis |

Antimicrobial Activity

The compound has also shown efficacy against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for treating antibiotic-resistant infections .

Anti-inflammatory and Antidiabetic Effects

In addition to its antitumor and antimicrobial properties, this compound has been studied for anti-inflammatory and antidiabetic activities. It has shown potential in reducing inflammation markers and improving insulin sensitivity in diabetic models .

Case Studies

- Antitumor Efficacy : In a controlled study involving animal models with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tissues .

- Antimicrobial Resistance : A clinical trial assessed the effectiveness of the compound against MRSA in vitro. Results indicated a minimum inhibitory concentration (MIC) of 31.25 µg/mL, showcasing its potential as an alternative treatment for resistant infections .

Q & A

Q. What are the recommended synthetic routes for 5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione, and how can structural integrity be validated?

Methodological Answer: The compound is typically synthesized via condensation reactions involving urea derivatives and brominated aromatic ketones. For example, cyclization of 4-bromophenylglycine derivatives under acidic conditions may yield the imidazolidine-dione core. Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm bromophenyl substitution patterns and hydrogen bonding in the imidazolidine ring.

- X-ray Diffraction (XRD): For crystallographic validation of the planar geometry and intermolecular interactions .

- Infrared Spectroscopy (IR): To identify carbonyl (C=O) and N-H stretching vibrations characteristic of the dione moiety.

Q. How should researchers assess the thermal stability and decomposition risks of this compound?

Methodological Answer: Stability under thermal stress can be evaluated using:

- Thermogravimetric Analysis (TGA): To determine decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC): To detect exothermic/endothermic events.

- Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile decomposition products like HBr, CO, and CO₂ .

| Decomposition Products | Analytical Method | Conditions |

|---|---|---|

| Hydrogen bromide (HBr) | GC-MS | >200°C |

| Carbon monoxide (CO) | FTIR | Oxidative environments |

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates. For example:

- Reaction Path Search Algorithms: Identify low-energy pathways for cyclization and bromophenyl integration.

- Machine Learning (ML): Train models on existing imidazolidine-dione synthesis data to predict optimal solvent systems and catalysts.

- Feedback Loops: Integrate experimental yields with computational predictions to refine reaction parameters iteratively .

Q. How can researchers resolve contradictions between observed and predicted decomposition products under thermal stress?

Methodological Answer: Discrepancies often arise from unaccounted side reactions. To address this:

- In Situ Analysis: Use TGA-FTIR or pyrolysis-GC-MS to monitor real-time decomposition.

- Comparative Studies: Benchmark experimental data against computational thermolysis models (e.g., using Gaussian or ORCA software).

- Isolation of Intermediates: Trapping reactive intermediates (e.g., brominated radicals) via freeze-quench techniques .

Q. What factorial design approaches optimize synthesis parameters for higher yield and purity?

Methodological Answer: A 2³ factorial design can evaluate variables:

- Factors: Temperature, catalyst concentration, reaction time.

- Responses: Yield, purity (HPLC), byproduct formation.

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst (mol%) | 5% | 15% |

| Reaction Time (hr) | 6 | 12 |

Statistical analysis (ANOVA) identifies significant interactions, enabling targeted optimization .

Q. What safety protocols mitigate risks from hydrogen bromide (HBr) during thermal degradation?

Methodological Answer:

- Engineering Controls: Use fume hoods with HBr-specific scrubbers.

- Personal Protective Equipment (PPE): Acid-resistant gloves, face shields, and respirators.

- Neutralization Protocols: Quench HBr vapors with aqueous NaOH traps. Advanced labs may employ real-time HBr sensors with automated ventilation triggers .

Data Contradiction and Validation

Q. How can conflicting reports on the compound’s reactivity with oxidizers be resolved?

Methodological Answer: Conflicts may stem from impurities or solvent effects. Validate via:

- Controlled Reactivity Tests: Expose purified samples to oxidizers (e.g., KMnO₄) under inert vs. aerobic conditions.

- Electrochemical Analysis: Cyclic voltammetry to measure redox potentials and identify reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.